1-(3,4-dimethoxyphenyl)ethanone O-(4-isopropoxybenzoyl)oxime
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Overview
Description
1-(3,4-dimethoxyphenyl)ethanone O-(4-isopropoxybenzoyl)oxime, commonly known as DIBO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of DIBO involves the inhibition of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. By inhibiting NMT, DIBO can disrupt the function of several proteins that are essential for the survival and growth of cancer cells, leading to their death.
Biochemical and Physiological Effects
DIBO has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of angiogenesis. Additionally, DIBO has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DIBO in lab experiments is its high potency and selectivity towards NMT, making it an ideal tool for studying the function of this enzyme. However, DIBO also has some limitations, including its poor solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for the study of DIBO, including the development of more potent and selective NMT inhibitors, the investigation of its potential applications in other fields such as materials science, and the exploration of its therapeutic potential in various diseases other than cancer. Additionally, further research is needed to understand the mechanism of action of DIBO and its effects on various cellular pathways.
Synthesis Methods
The synthesis of DIBO involves the reaction between 1-(3,4-dimethoxyphenyl)ethanone and 4-isopropoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine. The reaction takes place under mild conditions and yields a white crystalline solid that can be purified through recrystallization.
Scientific Research Applications
DIBO has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. One of the most significant applications of DIBO is in the development of novel drugs for the treatment of cancer. DIBO has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo, making it a potential candidate for further drug development.
properties
IUPAC Name |
[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino] 4-propan-2-yloxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-13(2)25-17-9-6-15(7-10-17)20(22)26-21-14(3)16-8-11-18(23-4)19(12-16)24-5/h6-13H,1-5H3/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSZFENUBNJVOR-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)ON=C(C)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)O/N=C(\C)/C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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